molecular formula C24H27N3OS B7681623 1-(4-Benzylpiperazin-1-yl)-2-(4-methylquinolin-2-yl)sulfanylpropan-1-one

1-(4-Benzylpiperazin-1-yl)-2-(4-methylquinolin-2-yl)sulfanylpropan-1-one

Cat. No. B7681623
M. Wt: 405.6 g/mol
InChI Key: IJVOFPSLZOKUTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Benzylpiperazin-1-yl)-2-(4-methylquinolin-2-yl)sulfanylpropan-1-one, also known as BQ-123, is a synthetic peptide that belongs to the class of endothelin receptor antagonists. It has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, heart failure, and cancer.

Mechanism of Action

1-(4-Benzylpiperazin-1-yl)-2-(4-methylquinolin-2-yl)sulfanylpropan-1-one acts as a competitive antagonist of the endothelin ETA receptor, which is primarily expressed in vascular smooth muscle cells. By blocking the binding of endothelin-1 to its receptor, 1-(4-Benzylpiperazin-1-yl)-2-(4-methylquinolin-2-yl)sulfanylpropan-1-one can inhibit the vasoconstrictive effects of endothelin-1 and promote vasodilation, leading to a decrease in blood pressure and improvement in cardiac function.
Biochemical and Physiological Effects
1-(4-Benzylpiperazin-1-yl)-2-(4-methylquinolin-2-yl)sulfanylpropan-1-one has been shown to have several biochemical and physiological effects. It can inhibit the proliferation and migration of vascular smooth muscle cells, which are involved in the development of atherosclerosis and restenosis. 1-(4-Benzylpiperazin-1-yl)-2-(4-methylquinolin-2-yl)sulfanylpropan-1-one can also reduce oxidative stress and inflammation, which are implicated in the pathogenesis of various diseases, including cancer and neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

1-(4-Benzylpiperazin-1-yl)-2-(4-methylquinolin-2-yl)sulfanylpropan-1-one has several advantages for lab experiments, including its high potency and selectivity for the endothelin ETA receptor. However, it also has some limitations, such as its relatively short half-life and poor solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.

Future Directions

1-(4-Benzylpiperazin-1-yl)-2-(4-methylquinolin-2-yl)sulfanylpropan-1-one has several potential future directions for research. One of the most promising areas is its use as a therapeutic agent for various diseases, including hypertension, heart failure, and cancer. Additionally, 1-(4-Benzylpiperazin-1-yl)-2-(4-methylquinolin-2-yl)sulfanylpropan-1-one can be used as a tool to investigate the role of the endothelin system in various physiological and pathological processes. Further studies are needed to explore the pharmacokinetics, safety, and efficacy of 1-(4-Benzylpiperazin-1-yl)-2-(4-methylquinolin-2-yl)sulfanylpropan-1-one in preclinical and clinical settings.

Synthesis Methods

1-(4-Benzylpiperazin-1-yl)-2-(4-methylquinolin-2-yl)sulfanylpropan-1-one can be synthesized using various methods, including solid-phase peptide synthesis and solution-phase synthesis. One of the most commonly used methods involves the condensation of 4-benzylpiperazine with 4-methyl-2-mercaptobenzaldehyde, followed by the coupling of the resulting intermediate with propanoyl chloride.

Scientific Research Applications

1-(4-Benzylpiperazin-1-yl)-2-(4-methylquinolin-2-yl)sulfanylpropan-1-one has been widely studied for its potential therapeutic applications in various diseases. It has been shown to be a potent and selective antagonist of the endothelin ETA receptor, which is involved in the regulation of blood pressure, vascular tone, and cardiac function. 1-(4-Benzylpiperazin-1-yl)-2-(4-methylquinolin-2-yl)sulfanylpropan-1-one has been investigated as a potential treatment for hypertension, heart failure, and pulmonary arterial hypertension.

properties

IUPAC Name

1-(4-benzylpiperazin-1-yl)-2-(4-methylquinolin-2-yl)sulfanylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3OS/c1-18-16-23(25-22-11-7-6-10-21(18)22)29-19(2)24(28)27-14-12-26(13-15-27)17-20-8-4-3-5-9-20/h3-11,16,19H,12-15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJVOFPSLZOKUTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)SC(C)C(=O)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Benzylpiperazin-1-yl)-2-(4-methylquinolin-2-yl)sulfanylpropan-1-one

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